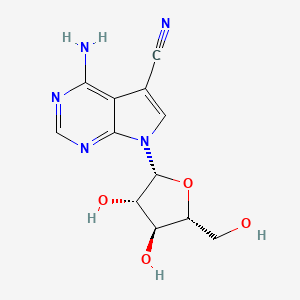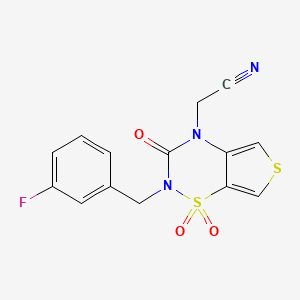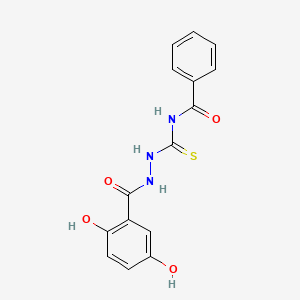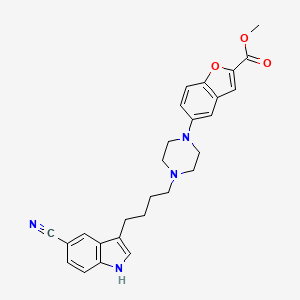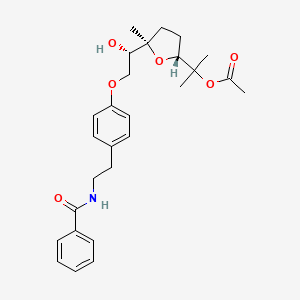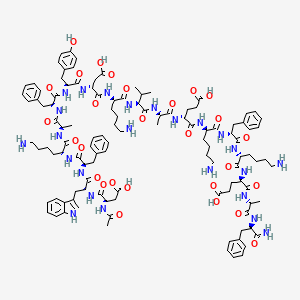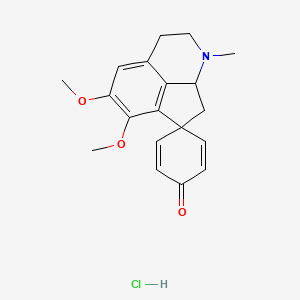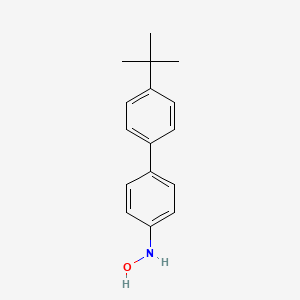
4'-(1,1-Dimethylethyl)-N-hydroxy(1,1'-biphenyl)-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(1,1-Dimethylethyl)-N-hydroxy(1,1’-biphenyl)-4-amine is a chemical compound with a complex structure that includes a biphenyl core substituted with a tert-butyl group and a hydroxyamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(1,1-Dimethylethyl)-N-hydroxy(1,1’-biphenyl)-4-amine typically involves multiple steps, starting with the preparation of the biphenyl core. One common method involves the coupling of two phenyl groups to form biphenyl, followed by the introduction of the tert-butyl group through Friedel-Crafts alkylation. The hydroxyamine group is then introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4’-(1,1-Dimethylethyl)-N-hydroxy(1,1’-biphenyl)-4-amine undergoes various chemical reactions, including:
Oxidation: The hydroxyamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated biphenyl derivatives.
Applications De Recherche Scientifique
4’-(1,1-Dimethylethyl)-N-hydroxy(1,1’-biphenyl)-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4’-(1,1-Dimethylethyl)-N-hydroxy(1,1’-biphenyl)-4-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-di-tert-Butylbiphenyl: Similar biphenyl core with tert-butyl groups but lacks the hydroxyamine group.
2,4-Di-tert-butylphenol: Contains tert-butyl groups and a phenol group but differs in structure and functional groups.
Uniqueness
4’-(1,1-Dimethylethyl)-N-hydroxy(1,1’-biphenyl)-4-amine is unique due to the presence of both the tert-butyl and hydroxyamine groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
345667-02-9 |
|---|---|
Formule moléculaire |
C16H19NO |
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
N-[4-(4-tert-butylphenyl)phenyl]hydroxylamine |
InChI |
InChI=1S/C16H19NO/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(17-18)11-7-13/h4-11,17-18H,1-3H3 |
Clé InChI |
DVAGODIJCZDNNQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;trihydrate](/img/structure/B12765856.png)

